1-(2-(2,4-dichlorobenzamido)ethyl)-1H-indol-3-yl carbamimidothioate hydroiodide
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Overview
Description
1-(2-(2,4-dichlorobenzamido)ethyl)-1H-indol-3-yl carbamimidothioate hydroiodide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure combining an indole core with a carbamimidothioate group and a 2,4-dichlorobenzamido moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(2,4-dichlorobenzamido)ethyl)-1H-indol-3-yl carbamimidothioate hydroiodide typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Attachment of the 2,4-Dichlorobenzamido Group: This step involves the acylation of the indole derivative with 2,4-dichlorobenzoyl chloride in the presence of a base such as pyridine.
Introduction of the Carbamimidothioate Group: The final step includes the reaction of the intermediate with thiourea and an appropriate alkylating agent to form the carbamimidothioate group. The hydroiodide salt is then formed by treating the compound with hydroiodic acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Key considerations include the availability of starting materials, cost-effectiveness, and environmental impact of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-(2-(2,4-dichlorobenzamido)ethyl)-1H-indol-3-yl carbamimidothioate hydroiodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which may reduce the carbamimidothioate group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the 2,4-dichlorobenzamido moiety, where chlorine atoms can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alcohols in the presence of a base or under acidic conditions.
Major Products
Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.
Reduction: Amines and other reduced forms of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-(2,4-dichlorobenzamido)ethyl)-1H-indol-3-yl carbamimidothioate hydroiodide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development for treating various diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(2-(2,4-dichlorobenzamido)ethyl)-1H-indol-3-yl carbamimidothioate hydroiodide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-(2,4-dichlorobenzamido)ethyl)-1H-indole-3-carboxamide
- 1-(2-(2,4-dichlorobenzamido)ethyl)-1H-indole-3-thiol
- 1-(2-(2,4-dichlorobenzamido)ethyl)-1H-indole-3-yl carbamate
Uniqueness
1-(2-(2,4-dichlorobenzamido)ethyl)-1H-indol-3-yl carbamimidothioate hydroiodide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
Properties
IUPAC Name |
[1-[2-[(2,4-dichlorobenzoyl)amino]ethyl]indol-3-yl] carbamimidothioate;hydroiodide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2N4OS.HI/c19-11-5-6-12(14(20)9-11)17(25)23-7-8-24-10-16(26-18(21)22)13-3-1-2-4-15(13)24;/h1-6,9-10H,7-8H2,(H3,21,22)(H,23,25);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSKONDBNQMWTNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CCNC(=O)C3=C(C=C(C=C3)Cl)Cl)SC(=N)N.I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2IN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
535.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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